molecular formula C7H13NO B057853 N-Methylcaprolactam CAS No. 2556-73-2

N-Methylcaprolactam

Cat. No. B057853
CAS RN: 2556-73-2
M. Wt: 127.18 g/mol
InChI Key: ZWXPDGCFMMFNRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methylcaprolactam involves various chemical reactions and methodologies. Notably, the preparation of N-Methylcaprolactam and its derivatives has been explored through the modification of caprolactam. In one study, a series of caprolactams, including N-Methylcaprolactam, were prepared and their IR and NMR spectra analyzed, highlighting the chair form of the ring and the equatorial preference of the methyl substituent in C-mono-methyl derivatives (Schneider et al., 1976).

Molecular Structure Analysis

The molecular structure of N-Methylcaprolactam exhibits specific conformational features, as detailed in the study by Schneider et al. (1976). These features include the exclusive presence of the chair form of the ring and a strong preference for the equatorial position of the methyl substituent in all C-mono-methyl derivatives.

Chemical Reactions and Properties

N-Methylcaprolactam participates in various chemical reactions, forming complexes with non-transition metals such as Zn(II), Cd(II), and Hg(II), as demonstrated by Cruz et al. (2008). The study shows the characterization of these complexes using FT–IR, Raman, XRD, SEM, EDS, and elemental analyses, revealing their tetrahedral coordination geometry and thermal stability (Cruz et al., 2008).

Physical Properties Analysis

The physical properties of N-Methylcaprolactam, including its solubility, melting point, and boiling point, are crucial for its applications in polymer synthesis and other chemical processes. However, detailed analyses of these properties specific to N-Methylcaprolactam were not found in the selected studies.

Chemical Properties Analysis

The chemical properties of N-Methylcaprolactam, such as reactivity with various chemical reagents, stability under different conditions, and participation in polymerization reactions, are essential for understanding its behavior in chemical syntheses and applications. For instance, the synthesis of polycaprolactone, a biodegradable polymer, involves the ring-opening polymerization of ε-caprolactone, indicating the potential of N-Methylcaprolactam in related polymerization reactions (Labet & Thielemans, 2009).

Scientific Research Applications

Summary of the Application

N-Methylcaprolactam was used to study the inhibition mechanism of poly-N-vinylcaprolactam (PVCAP) and its related compounds against hydrate formation .

Results or Outcomes

2. Iron-Catalyzed Cross-Coupling Reactions

Summary of the Application

N-Methylcaprolactam was introduced as an efficient, non-toxic, and practical dipolar aprotic solvent for iron-catalyzed C(sp2)–C(sp3) alkylative cross-coupling of aryl chlorides and tosylates .

Results or Outcomes

The utility of this method is reflected by its wide substrate scope, high yields, and capacity to cross-couple challenging alkyl organometallics prone to β-hydride elimination and homocoupling . This method is expected to find wide application as a substitute for carcinogenic NMP in iron-catalyzed cross-coupling .

3. Thermochemistry of Solution, Solvation, and Hydrogen Bonding

Summary of the Application

N-Methylcaprolactam was used in a study that focused on the thermochemistry of solution, solvation, and hydrogen bonding of cyclic amides .

Results or Outcomes

4. Solvent for Organic Synthesis

Summary of the Application

N-Methylcaprolactam is used as a solvent in organic synthesis . It is considered a greener, non-toxic alternative to N-methylpyrrolidinone (NMP), which is commonly used in organic synthesis but is carcinogenic .

Methods of Application or Experimental Procedures

N-Methylcaprolactam is used as a solvent in various organic synthesis reactions .

Results or Outcomes

The use of N-Methylcaprolactam as a solvent in organic synthesis has been shown to be effective and safer than using carcinogenic solvents like NMP .

5. Solvent, Diluent, Extraction Agent, Cleaning Agent, Degreasing Agent, Absorbing Agent and/or Dispersing Agent

Summary of the Application

N-Methylcaprolactam is used as a solvent, diluent, extraction agent, cleaning agent, degreasing agent, absorbing agent, and/or dispersing agent . It is particularly used as a partial or full substitute for N-methyl-2-pyrrolidone (NMP), chlorinated hydrocarbons, and/or ether .

Methods of Application or Experimental Procedures

N-Methylcaprolactam is used directly in its intended applications. For example, it can be used as a solvent in a reaction mixture, as a diluent to reduce the concentration of other substances, or as a cleaning agent to remove unwanted residues .

Results or Outcomes

The use of N-Methylcaprolactam in these applications has been found to be effective. It is a highly polar, aprotic, and widely applicable organic solvent with low viscosity, which is highly miscible with water and other organic solvents .

6. Solvent in Organic Synthesis

Summary of the Application

N-Methylcaprolactam is used as a solvent in organic synthesis . It is considered a greener, non-toxic alternative to N-methylpyrrolidinone (NMP), which is commonly used in organic synthesis but is carcinogenic .

Methods of Application or Experimental Procedures

N-Methylcaprolactam is used as a solvent in various organic synthesis reactions .

Results or Outcomes

The use of N-Methylcaprolactam as a solvent in organic synthesis has been shown to be effective and safer than using carcinogenic solvents like NMP .

Safety And Hazards

N-Methylcaprolactam is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Currently, there is an urge to change poly(N-isopropylacrylamide) (PNIPAM) (the most popular thermoresponsive polymer) to poly(N-vinylcaprolactam) (PNVCL) (a more suitable and smart polymer). At the physiological temperature range (32–34 °C), PNVCL precipitates from aqueous solutions .

properties

IUPAC Name

1-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXPDGCFMMFNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3074656
Record name 2H-Azepin-2-one, hexahydro-1-methyl-
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Molecular Weight

127.18 g/mol
Source PubChem
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Product Name

N-Methylcaprolactam

CAS RN

2556-73-2
Record name N-Methylcaprolactam
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Record name N-Methylcaprolactam
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Record name N-Methylcaprolactam
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Record name 2H-Azepin-2-one, hexahydro-1-methyl-
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Record name N-methylcaprolactam
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Record name N-METHYLCAPROLACTAM
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Synthesis routes and methods I

Procedure details

This example illustrates that adipic acid may be successfully hydrogenated in the presence of water and methyl amine to produce N-methyl-caprolactam.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Thus after 2 times recycle of the distillation residue, an overall caprolactam yield of 91.2 mol % had been achieved based on the initial amount of M5FV. In the first cyclization pass, where still some methanol was present, 5.1 mol % of the unwanted by-product N-methyl caprolactam was formed. The approximated caprolactam yield per pass was 61.2% in the first pass, 66.5% in the second pass (first recycle of distillation residue) and 66.4% in the third pass (second recycle of distillation residue). Thus, it was proven that after distillative caprolactam recovery the remaining distillation residue can be successfully recycled to the cyclization reactor resulting in a high overall caprolactam yield.
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Synthesis routes and methods IV

Procedure details

A mercerised cotton fabric is padded with a dyeing liquor which contains, per liter, 30 g of the direct dyestuff C.I. No. 35,780 and 100 g of N-methylcaprolactam, squeezed off to a liquor pick-up of 80% and then dried for 2 minutes at 150°. It is then rinsed. A deep red dyeing is obtained. Comparably good results are obtained if instead of N-methylcaprolactam 100 g of N-hydroxyethyl-oxazolidone per liter or 150 g of N-methyloxazolidone per liter are used.
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Synthesis routes and methods V

Procedure details

A solution of 15.7% of methyl 6-aminocaproate and 8.2% of caprolactam in water was pumped through a 40 ml tube reactor at 270° C. and 100 bar with a residence time of 4.2 minutes. The exit stream contained according to quantitative gas chromatography 14.98% by weight of caprolactam, corresponding to a yield of 55.4%, based on methyl 6-aminocaproate. N-methylcaprolactam was formed as a by-product in a 4.5% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methylcaprolactam
Reactant of Route 2
Reactant of Route 2
N-Methylcaprolactam
Reactant of Route 3
Reactant of Route 3
N-Methylcaprolactam
Reactant of Route 4
Reactant of Route 4
N-Methylcaprolactam
Reactant of Route 5
N-Methylcaprolactam
Reactant of Route 6
N-Methylcaprolactam

Citations

For This Compound
389
Citations
E Bisz, P Podchorodecka, M Szostak - ChemCatChem, 2019 - Wiley Online Library
… Herein, we introduce N-methylcaprolactam as an efficient, non-toxic and practical dipolar … that N-methylcaprolactam will find wide application as a substitute for carcinogenic NMP. …
B Schneider, D Doskočilová, P Schmidt, J Štokr… - Journal of Molecular …, 1976 - Elsevier
… also occurs in N-methylcaprolactam, it … N-methylcaprolactam may be postulated from the general similarity of band shapes in the NMR spectra of caprolactam and N-methylcaprolactam…
Number of citations: 3 www.sciencedirect.com
R Lukeš, V Dudek, O Sedlakova… - Collection of …, 1961 - cccc.uochb.cas.cz
o ,lJ;EMCTBMM PEAKTMBA rPMHMIPA HA AMM,lJ;HYIO rpYTIIlY. XXXI*" B3AMMO,lJ;EMCTBME N-METMJIKATIPOJIAKTAMA C PEAKTMBAMM / R 1 Page 1 o ,lJ;EMCTBMM …
Number of citations: 7 cccc.uochb.cas.cz
V Dudek - Collection of Czechoslovak Chemical …, 1965 - cccc.uochb.cas.cz
… bei der Reaktion durch Umlagerung von O-Methylcaprolactim zu N-Methylcaprolactam und anschlie13ende Reaktion mit dem Grignardreagenz entstand. …
Number of citations: 11 cccc.uochb.cas.cz
A Kamimura, K Kaiso, S Suzuki, Y Oishi, Y Ohara… - Green …, 2011 - pubs.rsc.org
… The reaction propagates through the formation of caprolactam (compound 1), N-methylcaprolactam (compound 2), and methylN,N-dimethylcapronate (compound 3) as intermediates. …
Number of citations: 37 pubs.rsc.org
AM Zhidkova, VG Granik, NS Kuryatov… - Chemistry of …, 1974 - Springer
… The reaction of N-methylcaprolactam dtethylacetal with acrylonttrile gives a mixture of N-methylcaprolactam, 1-methyl-2-ethoxy-3(fl-cyanoethyl)-4,5,6,7-tetrahydreazepine, and 2-methyl-l…
Number of citations: 4 link.springer.com
RM Moriarty - The Journal of Organic Chemistry, 1964 - ACS Publications
… The ds Nmethyl peak in N-methy Iformamide appears at 2.74 ppm The position of the N-methyl peak in N-methylcaprolactam (I) is at a lower field than either the ds N-methyl of N-…
Number of citations: 37 pubs.acs.org
IT Rakipov, AA Petrov, AA Akhmadiyarov… - Molecules, 2021 - mdpi.com
… The solution enthalpies of δ-valerolactam, N-methylvalerolactam and ε-caprolactam, N-methylcaprolactam in proton acceptor and proton donor solvents were measured at 298.15 K. …
Number of citations: 5 www.mdpi.com
M Palczewska-Tulińska, P Oracz - Journal of Chemical & …, 2007 - ACS Publications
… (NMP), 1-methyl-azepan-2-one (N-methylcaprolactam), and 1,2-epoxy-3-chloropropane (… -2-pyrrolidone, (402.95 to 510.60) K for N-methylcaprolactam, and (315.67 to 388.29) K for …
Number of citations: 14 pubs.acs.org
ML van Delden, C Drumm, NJM Kuipers… - Chemical …, 2006 - Wiley Online Library
… n-Methylcaprolactam, as a derivative of caprolactam, and cyclohexane-carboxamide, be… increase of the distribution ratios for n-methylcaprolactam and cyclohexane-carboxamide, which …
Number of citations: 9 onlinelibrary.wiley.com

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